

# Application Note: 2-Amino-5-(methylsulfonyl)pyridine in API Synthesis

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## Compound of Interest

**Compound Name:** 2-Amino-5-(methylsulfonyl)pyridine

**CAS No.:** 35196-11-3

**Cat. No.:** B1603942

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## Executive Summary

**2-Amino-5-(methylsulfonyl)pyridine** (CAS: 35196-11-3) is a critical heterocyclic building block used in the design of COX-2 inhibitors, kinase inhibitors (e.g., PI3K, CDK), and GPCR modulators. Its structural value lies in the methylsulfonyl group (

), which serves as a metabolically stable, strong electron-withdrawing group (EWG) that modulates the basicity of the pyridine ring and the nucleophilicity of the amino group.

This guide provides validated protocols for synthesizing this building block and utilizing it to construct complex Active Pharmaceutical Ingredients (APIs).

## Chemical Profile & Properties[1][2][3][4]

Property	Data
CAS Number	35196-11-3
IUPAC Name	5-(Methylsulfonyl)pyridin-2-amine
Formula	
Molecular Weight	172.20 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	188–192 °C
pKa (Pyridine N)	~2.5 (Calculated) – Significantly lower than 2-aminopyridine (6.86) due to sulfone EWG.
Solubility	Soluble in DMSO, DMF, hot Methanol; sparingly soluble in water/DCM.

## Synthetic Utility & Reactivity Logic

The 5-methylsulfonyl group exerts a strong inductive (-I) and mesomeric (-M) effect. This electronic landscape dictates the experimental conditions required for downstream chemistry:

- **Deactivated Amine:** The exocyclic amino group is significantly less nucleophilic than in unsubstituted aminopyridines. Standard amide couplings may require activation (e.g., acid chlorides, HATU) or deprotonation (NaH).
- **Electrophilic C2 Position:** If the amino group is converted to a halide (via Sandmeyer), the C2 position becomes highly activated for  
or Pd-catalyzed couplings due to the para-sulfone.
- **Metabolic Stability:** The sulfone moiety is often used as a bioisostere for sulfonamides or carbonyls, offering high oxidative stability (resistant to CYP450 metabolism).

## Visualization: Divergent Synthetic Pathways

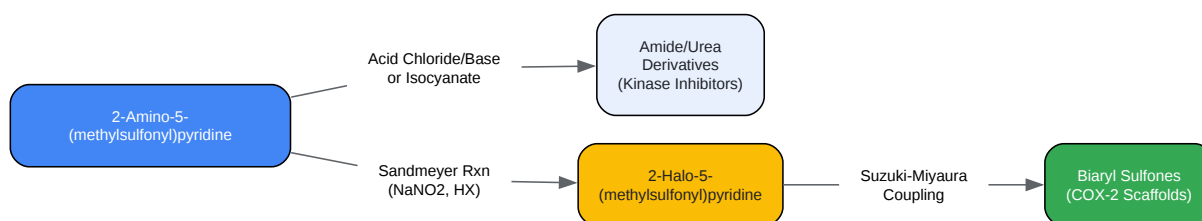


Figure 1: Divergent synthetic utility of the 2-Amino-5-(methylsulfonyl)pyridine scaffold.

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## Experimental Protocols

### Protocol A: Synthesis of the Building Block (Supply Chain Control)

If the material is not purchased, it is best synthesized via Cu-catalyzed sulfonylation of 2-amino-5-bromopyridine. This avoids the use of hazardous thiols and subsequent oxidation steps.

Reagents: 2-Amino-5-bromopyridine (1.0 eq), Sodium Methanesulfinate (1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), NaOH (0.2 eq), DMSO.

- Charge: To a reaction vessel under  
  
, add 2-amino-5-bromopyridine (17.3 g, 100 mmol), sodium methanesulfinate (15.3 g, 150 mmol), CuI (1.9 g, 10 mmol), and L-Proline (2.3 g, 20 mmol).
- Solvent: Add DMSO (100 mL). (Note: NaOH is added to deprotonate proline, forming the active ligand).
- Reaction: Heat to 90–100 °C for 12–16 hours. Monitor by HPLC (conversion >98%).
- Workup: Cool to RT. Dilute with water (300 mL) and extract with EtOAc (3 x 150 mL). The product is polar; multiple extractions are necessary.[1]
- Purification: Wash organics with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water to yield off-white crystals.

- Yield Target: 75–85%.

## Protocol B: Amide Coupling (Overcoming Low Nucleophilicity)

Application: Attaching the scaffold to a core pharmacophore (e.g., for CDK inhibition).

Challenge: The amino group is deactivated. Standard EDC/NHS coupling often fails.

Reagents: Acid Chloride (1.1 eq), Pyridine (3.0 eq), DCM (anhydrous).

- Dissolution: Dissolve **2-amino-5-(methylsulfonyl)pyridine** (1.0 eq) in anhydrous DCM (10 vol) and Pyridine (3.0 eq). Cool to 0 °C.
- Addition: Add the Acid Chloride (1.1 eq) dropwise. A precipitate (pyridinium salt) may form.
- Reaction: Allow to warm to RT and stir for 4–6 hours.
  - Troubleshooting: If conversion is low (<50%), switch solvent to THF and use NaH (1.2 eq) at 0 °C to generate the amide anion before adding the acid chloride.
- Quench: Quench with saturated  
 . Extract with DCM.
- Isolation: Concentrate and triturate with Ether/Hexane to remove residual pyridine.

## Protocol C: Sandmeyer Reaction (Conversion to Electrophile)

Application: Converting the amine to a bromide/chloride to enable Suzuki Coupling (e.g., for Etoricoxib-like biaryl synthesis).

Reagents:

(1.2 eq), 48% HBr (aqueous),

(0.05 eq).

- Preparation: Suspend **2-amino-5-(methylsulfonyl)pyridine** (10 mmol) in 48% HBr (20 mL). Cool to -5 °C to 0 °C.
- Diazotization: Add  
  
(aqueous solution) dropwise, maintaining temp < 5 °C. The solution will turn clear/yellow. Stir for 30 mins.
- Substitution: Add CuBr (cat.) carefully (gas evolution!). Allow the mixture to warm to RT, then heat to 60 °C for 1 hour.
- Workup: Neutralize with NaOH (keep cold). Extract with EtOAc.
  - Product: 2-Bromo-5-(methylsulfonyl)pyridine. This intermediate is a potent electrophile for Suzuki couplings.

## Quality Control & Analytical Standards

Test	Acceptance Criteria	Method
HPLC Purity	> 98.0% (Area)	C18 Column, + 0.1% TFA Gradient
1H NMR	Conforms to structure	DMSO-d6. Key peaks: 8.5 (d, H6), 7.8 (dd, H4), 6.6 (d, H3), 3.1 (s, Me).
Water Content	< 0.5% w/w	Karl Fischer Titration
Residual Copper	< 10 ppm	ICP-MS (Critical if using Protocol A)

## Safety & Handling

- Toxicology: Pyridine derivatives can be irritants. The sulfone moiety generally reduces volatility but increases polarity/skin absorption potential.
- Reactive Hazards:

- Diazotization (Protocol C): Risk of diazonium salt accumulation. Ensure temperature control and slow addition of nitrite.
- Sulfonylation (Protocol A): DMSO + Heat + Base can be thermally sensitive.[2] Do not exceed 110 °C.

## References

- Synthesis of 2-Amino-5-sulfone pyridines
  - Title: "Copper-Catalyzed Sulfonylation of Heteroaryl Halides with Sodium Sulfin
  - Source: Organic Letters, 2013, 15(1), 18-21.
  - URL: [\[Link\]](#)
- Application in COX-2 Inhibitors (Etoricoxib Context)
  - Title: "Synthesis of 2,3-Diarylpyridines as Selective COX-2 Inhibitors." (Describes the biaryl sulfone construction logic).
  - Source: Bioorganic & Medicinal Chemistry Letters, 2000, 10(11), 1211-1214.
  - URL: [\[Link\]](#)
- Buchwald-Hartwig Coupling of Deactivated Aminopyridines
  - Title: "Pd-Catalyzed Amination of Electron-Deficient Heterocycles."
  - Source: Journal of the American Chemical Society, 2008, 130(20), 6340-6341.
  - URL: [\[Link\]](#)
- General Chemical Data
  - Source: PubChem Compound Summary for CID 2776363 (5-Methanesulfonylpyridin-2-amine).
  - URL: [\[Link\]](#)

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## Sources

- [1. Process For The Preparation Of Etoricoxib \[quickcompany.in\]](#)
- [2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [Application Note: 2-Amino-5-(methylsulfonyl)pyridine in API Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1603942/docs#application-note-2-amino-5-methylsulfonyl-pyridine-in-api-synthesis\]](https://www.benchchem.com/product/b1603942/docs#application-note-2-amino-5-methylsulfonyl-pyridine-in-api-synthesis)

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